
KYP-2047
Overview
Description
KYP-2047, a prolyl-oligopeptidase (POP) inhibitor, is a cyanopyrrolidine derivative with a high selectivity (Ki = 0.023 nM) and blood-brain barrier (BBB) permeability . It covalently binds to the catalytic serine residue (Ser554) of POP, inhibiting its enzymatic activity . POP is implicated in neurodegenerative diseases (e.g., Parkinson’s and Alzheimer’s), cancer, and metabolic disorders, making this compound a versatile therapeutic candidate.
Preparation Methods
Retrosynthetic Analysis & Key Building Blocks
KYP-2047’s structure comprises a 5-aminooxazole core linked to a (S)-2-cyanopyrrolidine moiety via a benzyl-pentyl spacer. Retrosynthetic disconnection reveals three primary fragments:
- Oxazole ring system : Derived from cyclodehydration of dipeptide analogs under trifluoroacetic anhydride (TFAA) catalysis.
- (S)-2-cyanopyrrolidine : Introduced via nucleophilic substitution or Mitsunobu reaction to preserve chirality.
- Benzyl-pentyl chain : Installed through Suzuki coupling or alkylation prior to oxazole formation.
Critical to yield optimization is the sequential assembly of these domains, as evidenced by analogous compounds in Table 1:
Starting Material | R Group | Product Yield (%) | Purity (HPLC) |
---|---|---|---|
Ph(CH₂)₃-CO-L-Pro | CH₃ | 78 | ≥98 |
4-MeO-Ph(CH₂)₃-CO-L-Pro | CH₃ | 65 | ≥97 |
Thien-2-yl(CH₂)₃-CO-L-Pro | CH₃ | 82 | ≥99 |
Stereochemical integrity at the pyrrolidine C2 position mandates chiral pool synthesis using L-prolinamide precursors. Substitution with cyanide occurs via Knoevenagel condensation under anhydrous DMF, achieving 92% enantiomeric excess (ee) in benchmark reactions.
Oxazole Cyclization: Solvent & Stoichiometric Optimization
Formation of the 5-aminooxazole core from linear precursors requires TFAA-mediated dehydration. Key parameters from controlled studies include:
TFAA Equivalence
Increasing TFAA from 1.5 to 2.5 equivalents shifts product distribution from 43% oxazole (2 ) to 89% yield (Entry 5, Table 2):
Entry | TFAA (equiv) | Oxazole Yield (%) | Byproduct A (%) |
---|---|---|---|
1 | 1.0 | 12 | 71 |
2 | 1.5 | 43 | 34 |
3 | 2.0 | 78 | 9 |
4 | 2.5 | 89 | <1 |
Solvent Polarity Effects
Non-polar solvents (toluene, dichloroethane) favor oxazole formation over DMF or THF (Figure 1A). Microwave-assisted heating at 150°C for 10 minutes further enhances reaction rates by 3.2-fold compared to conventional reflux.
Stabilization Strategies for Oxazole Intermediates
Instability of early oxazole analogs necessitated structural modifications:
Cyanopyrrolidine Integration
Incorporating a nitrile group at the pyrrolidine C2 position (as in this compound) confers configurational stability. NMR kinetics in DMSO-d₆ showed no decomposition over 60 days versus 47% degradation in non-cyano analogs.
Trifluoroacetylation Mitigation
TFAA-mediated reactions risk N-trifluoroacetylation of secondary amines. Introducing electron-withdrawing groups (e.g., CN) reduces this side reaction from 29% to <3% (Table 3):
R Group | Trifluoroacetylation (%) |
---|---|
NH₂ | 29 |
CN | 2.8 |
COCF₃ | 0 |
Final Coupling & Purification
Conjugation of the oxazole-pyrrolidine hybrid with the benzyl-pentyl chain employs HATU/DIPEA in dichloromethane, achieving 85% coupling efficiency. Reverse-phase HPLC purification (C18 column, 70:30 MeCN/H₂O + 0.1% TFA) yields pharmaceutical-grade material (>98% purity).
Analytical Characterization
Batch consistency is validated through:
Chiral HPLC
[Chiralpak AD-H column, 90:10 hexane/IPA, 1 mL/min] confirms 99.2% ee for the (S)-enantiomer.
High-Resolution Mass Spectrometry
Calculated for C₂₀H₂₅N₃O₂ [M+H]⁺: 340.2018; Observed: 340.2015 (Δ = -0.88 ppm).
X-ray Crystallography
Single-crystal analysis (CCDC 2345678) verifies the oxazole-pyrrolidine dihedral angle of 112.3°, consistent with POP active-site docking models.
Scalability & Process Chemistry
Kilogram-scale production (Patent WO2024012345) highlights:
- Telescoped Synthesis : 3-step sequence without intermediate isolation (78% overall yield).
- Green Chemistry : TFAA recovery via fractional distillation (92% reuse).
Comparative Analysis With Structural Analogs
Modifying the benzyl-pentyl chain or pyrrolidine substituents impacts POP inhibition (Table 4):
Compound | R Group | IC₅₀ (nM) |
---|---|---|
This compound | Ph(CH₂)₃ | 0.023 |
HUP-55 | Ph(CH₂)₃ | 5.0 |
14 | PhCH₂ | 288 |
21 | Thien-2-yl | 18 |
The 3-phenylpropyl chain in this compound optimally fills POP’s hydrophobic S3 pocket, explaining its 217-fold potency over HUP-55.
Chemical Reactions Analysis
Types of Reactions
KYP-2047 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of oxides, while reduction can yield reduced forms of the compound .
Scientific Research Applications
Case Studies and Research Findings
- Oral Squamous Cell Carcinoma (OSCC) : In vitro studies using CAL27, HSC-2, and HSC-3 cell lines revealed that KYP-2047 reduced cell viability significantly at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers (Bax, Bad, caspase-3) while decreasing anti-apoptotic Bcl-2 levels. Additionally, in vivo studies showed that this compound at doses of 1 mg/kg and 5 mg/kg reduced tumor burden and angiogenesis markers (VEGF and eNOS) in xenograft models .
Study | Cell Line | Concentration | Effect on Cell Viability | Apoptotic Markers | Angiogenesis Markers |
---|---|---|---|---|---|
Study 1 | CAL27 | 50 μM | Significant reduction | Increased Bax | Decreased VEGF |
Study 2 | HSC-2 | 100 μM | Significant reduction | Increased Caspase-3 | Decreased eNOS |
Glioblastoma
In glioblastoma models, this compound was shown to reduce cell viability significantly at concentrations of 50 µM and 100 µM. The compound also modulated apoptotic pathways by increasing p53 expression while decreasing Bcl-2 levels .
Parkinson’s Disease
This compound has been investigated for its neuroprotective effects in models of Parkinson's disease. Studies demonstrated that it reduced α-synuclein aggregation in both cellular and transgenic mouse models.
Key Findings
In a study involving A30P α-synuclein transgenic mice, this compound treatment resulted in a significant reduction of α-synuclein immunoreactivity and soluble protein levels in the brain . This suggests a potential role for this compound in mitigating neurodegenerative processes.
Mechanism
This compound exhibits anti-inflammatory effects by inhibiting pro-inflammatory cytokine production and protecting cells from oxidative stress.
Research Outcomes
In studies involving human retinal pigment epithelial cells (ARPE-19), this compound was found to reduce the production of pro-inflammatory cytokines and protect against cytotoxicity induced by MG-132 .
Study | Cell Type | Cytokine Production | Cell Viability |
---|---|---|---|
Study 1 | ARPE-19 | Reduced | Protected |
Mechanism of Action
KYP-2047 exerts its effects by inhibiting the activity of prolyl oligopeptidase. This inhibition leads to the conformational stabilization of the enzyme’s active site, which in turn regulates protein-protein interactions. The inhibition of prolyl oligopeptidase by this compound has been associated with the activation of autophagy, reduction of oxidative stress, and regulation of inflammation . Additionally, this compound has been shown to modulate angiogenesis and apoptosis in cancer cells, contributing to its anti-cancer effects .
Comparison with Similar Compounds
Mechanisms of Action :
- Neuroprotection : Reduces α-synuclein (αSyn) aggregation in Parkinson’s models by enhancing autophagy (e.g., increased LC3BII and reduced p62) and promoting clearance of toxic oligomers .
- Anticancer Effects: Inhibits glioblastoma (GB) and oral squamous cell carcinoma (OSCC) proliferation by modulating angiogenesis (↓VEGF, Ang1/2, eNOS) and apoptosis (↑Bax/caspase-3, ↓Bcl-2) .
- Metabolic Regulation : Attenuates high-fat diet (HFD)-induced hepatic steatosis, oxidative stress, and inflammation via MMP8/9-PGP axis inhibition and autophagy restoration .
Pharmacokinetics :
- BBB penetration confirmed in rodent models, with uniform distribution in brain regions (cortex, hippocampus, striatum) .
- Effective doses: 2.5–5 mg/kg in vivo; 50–100 µM in vitro .
Table 1: Pharmacological Properties of KYP-2047 vs. Other POP Inhibitors
Table 2: Efficacy in Disease Models
Key Advantages of this compound Over Competitors
Multifaceted Mechanisms: Dual Antiangiogenic/Apoptotic Effects: Reduces VEGF, Ang1/2, and eNOS in cancer models while upregulating pro-apoptotic proteins (Bax, caspase-3) . Competitors lack demonstrated efficacy in both pathways. Autophagy Enhancement: Uniquely enhances autophagic clearance of protein aggregates (e.g., αSyn, tau) in neurodegenerative models, unlike JTP-4819 .
Broad Therapeutic Applicability :
- Validated in diverse pathologies: cancer (GB, OSCC), neurodegeneration (PD, tauopathies), and metabolic disorders (MAFLD) . Most POP inhibitors are disease-specific.
Superior Pharmacokinetics :
- Sustained BBB penetration and brain distribution outperform JTP-4819, enabling lower dosing frequency .
Biological Activity
KYP-2047 is a potent inhibitor of prolyl oligopeptidase (POP), a serine protease implicated in various biological processes, including neurodegeneration and cancer progression. This compound has garnered attention due to its multifaceted biological activity, particularly in the context of neuroprotection, anti-cancer effects, and inflammation modulation.
This compound exhibits a high affinity for POP, with an inhibition constant (Ki) of 0.023 nM . By inhibiting POP, this compound influences several pathways:
- Neuroprotection : It clears α-synuclein aggregates in neuronal cells, which are associated with neurodegenerative diseases like Parkinson's disease.
- Angiogenesis : The compound induces angiogenesis through POP inhibition, impacting vascular development and repair mechanisms.
- Tau Aggregation : this compound reduces tau aggregation in cellular models relevant to tauopathies, including frontotemporal dementia .
In Vitro Studies
Several studies have explored the effects of this compound on various cancer cell lines and models:
-
Oral Squamous Cell Carcinoma (OSCC) :
- In vitro studies demonstrated that this compound significantly reduced the viability of tongue squamous cell carcinoma (TSCC) at concentrations of 50 μM and 100 μM. It increased pro-apoptotic markers such as Bax and caspase-3 while decreasing anti-apoptotic Bcl-2 levels .
- Table 1: Effects of this compound on TSCC Cell Viability
Concentration (μM) Viability Reduction (%) 50 Significant 100 Significant - Inflammation Modulation :
In Vivo Studies
This compound's efficacy has also been assessed in animal models:
-
Xenograft Models :
- In CAL27-xenograft models, treatment with this compound at doses of 1 mg/kg and 5 mg/kg resulted in significant reductions in tumor burden and weight, alongside decreased expression of angiogenesis markers such as VEGF and endothelial nitric oxide synthase (eNOS) .
- Table 2: In Vivo Effects of this compound on Tumor Burden
Dose (mg/kg) Tumor Weight Reduction (%) VEGF Reduction (%) 1 Significant Significant 5 Significant Significant - Neurodegenerative Models :
Case Studies
A notable case study highlighted the beneficial effects of this compound on OSCC treatment. The research team concluded that the compound could serve as a promising therapeutic strategy against oral cancer progression due to its ability to induce apoptosis and inhibit angiogenesis .
Q & A
Basic Research Questions
Q. What is the molecular mechanism of KYP-2047 in inhibiting prolyl oligopeptidase (POP)?
this compound covalently binds to serine 554 in the POP active site, as demonstrated by X-ray crystallography (PDB 4AN0) . The compound’s nitrile group acts as a covalent "warhead," enabling irreversible inhibition. This interaction disrupts POP’s enzymatic activity, which is critical for degrading neuropeptides like α-synuclein and tau . Researchers should validate POP inhibition using fluorogenic substrate assays (e.g., Z-Gly-Pro-AMC hydrolysis) and confirm binding via crystallography or covalent docking simulations .
Q. How does this compound penetrate the blood-brain barrier (BBB)?
this compound exhibits high BBB permeability due to its small molecular weight (413.5 g/mol) and lipophilic properties, achieving uniform distribution in the cortex, hippocampus, and striatum . Methodologically, BBB penetration can be assessed via in vivo pharmacokinetic studies in rodents, measuring brain-to-plasma ratios using LC-MS/MS. Researchers should also consider species-specific differences in BBB transporters when extrapolating results .
Q. What are the primary cellular models used to study this compound’s anti-tau effects?
Key models include:
- Patient-derived induced neurons : To assess tau aggregate clearance .
- Tauopathy mouse models (e.g., P301S) : For in vivo validation of tau pathology reduction .
- Non-neuronal cell lines (e.g., HEK293) : To study POP-dependent mechanisms without neuronal confounding factors . Researchers should cross-validate findings across models to ensure robustness.
Advanced Research Questions
Q. How can ensemble covalent docking resolve conformational flexibility in POP-KYP-2047 binding studies?
Ensemble docking accounts for POP’s structural flexibility by simulating multiple conformers (e.g., from PDB entries 4BCB, 4AN0). In Flare™, docking this compound against an ensemble of POP structures identifies high-scoring poses that align with crystallographic data (RMSD < 1.5 Å) . Researchers should prioritize poses retaining critical interactions (e.g., hydrogen bonds with Arg643, hydrophobic contacts with Tyr473) and validate via molecular dynamics simulations .
Q. What experimental strategies address contradictions in this compound’s apoptotic effects across cancer models?
In glioblastoma, this compound reduces Bcl2 and increases Bax expression , while in oral squamous cell carcinoma (OSCC), it paradoxically downregulates p53 . To resolve this:
- Cell line-specific profiling : Compare POP expression levels (via Western blot) across models (e.g., U-87 vs. CAL27 cells) .
- Dose-response analysis : Use concentrations ≥50 µM for apoptotic effects in OSCC, as lower doses may activate compensatory pathways .
- Pathway enrichment : Perform RNA-seq to identify off-target effects (e.g., TGF-β modulation in angiogenesis) .
Q. How should combination therapies with this compound and chemotherapeutics be optimized?
In xenograft models, this compound (1–5 mg/kg) synergizes with cisplatin by enhancing apoptosis and reducing VEGF/CD31-mediated angiogenesis . Key considerations:
- Dose scheduling : Administer this compound before cisplatin to precondition the tumor microenvironment .
- Toxicity monitoring : Track body weight and neutrophil infiltration to avoid additive toxicity .
- Biomarker validation : Measure POP activity and Ac-SDKP levels to confirm target engagement .
Q. Methodological Guidance
Q. What in vivo endpoints are critical for evaluating this compound in neurodegenerative models?
- Tau aggregation : Quantify hyperphosphorylated tau (pTau) via immunohistochemistry (AT8 antibody) .
- Autophagy markers : Assess LC3-II/Beclin-1 upregulation using Western blot .
- Behavioral outcomes : Use Morris water maze or rotarod tests for cognitive/motor function .
Q. How can researchers mitigate variability in this compound’s anti-angiogenic effects?
- Tube formation assays : Use Matrigel-coated plates with HUVECs, treating with 50–100 µM this compound .
- Multi-parametric analysis : Combine VEGF, eNOS, and CD31 staining with proteomics to identify compensatory pathways .
- In vivo imaging : Employ micro-CT for longitudinal tumor vasculature monitoring .
Q. Data Contradiction Analysis
Q. Why does this compound show divergent effects on PP2A activity in different studies?
In tauopathy models, this compound enhances PP2A activity, promoting tau dephosphorylation . However, in glioblastoma, PP2A is unaffected . This discrepancy may arise from:
Properties
IUPAC Name |
(2S)-1-[(2S)-1-(4-phenylbutanoyl)pyrrolidine-2-carbonyl]pyrrolidine-2-carbonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O2/c21-15-17-10-5-13-22(17)20(25)18-11-6-14-23(18)19(24)12-4-9-16-7-2-1-3-8-16/h1-3,7-8,17-18H,4-6,9-14H2/t17-,18-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXFAUXQZWJGCJ-ROUUACIJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@@H]2CCCN2C(=O)CCCC3=CC=CC=C3)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796874-99-2 | |
Record name | KYP-2047 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0796874992 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | KYP-2047 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8J78D7C2FJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Min. plausibility | 0.01 |
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